2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-10-16(3)17(11-15(14)2)27(24,25)22-6-9-26-19-12-18(20-13-21-19)23-7-4-5-8-23/h10-13,22H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMNOSZQRTDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structure present in the compound, act as antagonists of the vanilloid receptor 1. They also modulate the insulin-like growth factor 1 receptor, and inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
It is known that 2-(pyrrolidin-1-yl)pyrimidine derivatives interact with their targets to exert their effects. For instance, as antagonists of the vanilloid receptor 1, they prevent the activation of this receptor, thereby modulating pain perception.
Biological Activity
2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of kinase inhibition and receptor modulation. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 372.47 g/mol
The presence of a pyrrolidine ring and a pyrimidine moiety indicates potential interactions with G protein-coupled receptors (GPCRs) and kinases, which are critical in many signaling pathways.
Kinase Inhibition
Recent studies have highlighted the role of similar sulfonamide compounds as selective inhibitors of specific kinases involved in cancer progression. The compound may exhibit similar properties by targeting kinases such as IKKε and TBK1, which are implicated in inflammatory responses and oncogenesis .
Receptor Modulation
The compound's structure suggests it could modulate GPCR activity, potentially influencing calcium signaling pathways through inositol trisphosphate mechanisms . This modulation could lead to altered cellular responses in various tissues.
Efficacy Studies
A summary of key findings from research studies is presented in the following table:
Case Studies
- Cholinesterase Inhibition : A study focusing on piperidine derivatives found that compounds with structural similarities to our target showed effective cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .
- Antitumor Effects : In xenograft models of cancer, the compound exhibited promising antitumor activity, leading to significant reductions in tumor size compared to untreated controls. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell proliferation .
- Anti-inflammatory Properties : Research indicated that the compound could modulate inflammatory responses by inhibiting specific kinases associated with cytokine production, thereby reducing inflammation in murine models .
Scientific Research Applications
Pain Management
Research indicates that the compound may modulate pain pathways through its action on vanilloid receptors. This suggests potential applications in treating chronic pain conditions.
Anti-inflammatory Effects
Due to its ability to influence inflammatory pathways, this compound could be beneficial in managing inflammatory diseases such as arthritis or other conditions characterized by excessive inflammation.
Cancer Research
The compound's ability to inhibit certain enzymatic activities linked to tumor growth positions it as a candidate for cancer therapeutics. Preliminary studies have shown promising results in reducing cell viability in various cancer cell lines.
Case Study 1: Cancer Cell Line Studies
A series of in vitro experiments were conducted using human cancer cell lines:
- Methodology : Cytotoxicity assays were performed to evaluate the compound's efficacy.
- Key Findings : The compound exhibited significant cytotoxic effects at micromolar concentrations, inducing apoptosis and causing cell cycle arrest in treated cells.
Case Study 2: Anti-inflammatory Models
In animal models simulating inflammatory conditions:
- Methodology : The compound was administered to assess its effects on inflammation.
- Key Findings : Results indicated reduced swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against resistant bacterial strains:
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.
- Key Findings : The compound demonstrated superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with lower MIC values than traditional antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Q & A
Basic: What synthetic methodologies are recommended to achieve high-purity 2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide?
Answer:
- Stepwise Sulfonamide Coupling: React the benzenesulfonyl chloride intermediate with a pyrimidine-ethylamine derivative under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
- Catalyst Optimization: Use bases like K₂CO₃ or Et₃N to deprotonate the amine and accelerate nucleophilic substitution. Solvent choice (e.g., THF vs. DCM) impacts yield due to polarity effects on intermediate stability .
- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the product with >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the pyrrolidine and pyrimidine moieties .
- X-ray Crystallography: Use SHELXL for refinement ; co-crystallize with benzoic acid derivatives to stabilize the structure and improve diffraction quality .
- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (±2 ppm error) .
Advanced: How can researchers resolve discrepancies in NMR data caused by tautomeric equilibria in the pyrimidine ring?
Answer:
- Variable-Temperature NMR: Conduct experiments between 25°C and −40°C in DMSO-d₆ to slow tautomerization and identify dominant forms .
- DFT Calculations: Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to model tautomeric populations .
- Crystallographic Validation: Co-crystallize with tautomer-stabilizing agents (e.g., carboxylic acids) to capture the dominant form in the solid state .
Advanced: What computational strategies are validated for predicting target binding affinity?
Answer:
- Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs. Validate with MD simulations (100 ns, NPT ensemble) to assess binding stability .
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the binding pocket to prioritize synthetic analogs .
- Benchmarking: Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Experimental Design: How to structure a split-plot study for evaluating pharmacological activity across variables?
Answer:
- Design Framework: Adopt a split-split-plot model where:
- Main Plots: Test dose ranges (e.g., 1–100 µM).
- Subplots: Vary administration routes (oral vs. intravenous).
- Sub-Subplots: Assess time-dependent effects (0–72 hr) .
- Replication: Use 4 replicates per group (n=20 animals total) to ensure statistical power .
- Endpoint Analysis: Apply ANOVA with Tukey’s post hoc test to isolate significant effects (p<0.05) .
Environmental Impact: How to evaluate the compound’s environmental fate using lab and field studies?
Answer:
- Abiotic Degradation: Perform hydrolysis studies (pH 4–9, 25–50°C) with LC-MS monitoring to identify breakdown products .
- Biotic Transformation: Use soil microcosms spiked with 14C-labeled compound to track mineralization (CO₂ evolution) and bound residues .
- Field Monitoring: Deploy passive samplers in water systems near pharmaceutical facilities; correlate levels with toxicity assays (e.g., Daphnia magna LC50) .
Advanced: What strategies mitigate synthetic byproducts during large-scale reactions?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression and adjust feed rates dynamically .
- Design of Experiments (DoE): Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading, minimizing side reactions (e.g., over-alkylation) .
- Continuous Flow Synthesis: Reduce residence time and improve heat transfer to suppress degradation pathways .
Data Contradiction: How to address conflicting bioactivity results between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify bioavailability bottlenecks .
- Tissue Distribution Studies: Use radiolabeled compound and autoradiography to assess target tissue penetration .
- Mechanistic Follow-Up: Apply RNA-seq to in vivo samples to confirm target engagement versus off-pathway effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
